molecular formula C14H18O B1357815 4-Benzyl-4-methylcyclohexanone CAS No. 54889-02-0

4-Benzyl-4-methylcyclohexanone

Cat. No.: B1357815
CAS No.: 54889-02-0
M. Wt: 202.29 g/mol
InChI Key: QTEIPGHFGRLGHG-UHFFFAOYSA-N
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Description

4-Benzyl-4-methylcyclohexanone is a functionalized cyclic ketone that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclohexanone ring substituted with benzyl and methyl groups, makes it a valuable scaffold for constructing more complex molecules. Researchers can utilize this compound in various reactions, including aldol condensations to create extended unsaturated systems, similar to benzylidene cyclohexanone derivatives which have shown pharmacological activity in studies . The benzyl group offers a site for further functionalization, such as oxidation or cross-coupling, enabling the development of novel compounds for screening as potential therapeutic agents, including anti-inflammatories or antimicrobials . Furthermore, as a ketone, it can undergo reactions typical of its carbonyl group, including reductions to alcohols or the formation of oximes and hydrazones. This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEIPGHFGRLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606353
Record name 4-Benzyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54889-02-0
Record name 4-Benzyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyl 4 Methylcyclohexanone

Established Pathways for the Construction of the 4-Benzyl-4-methylcyclohexanone Core

Established methods for synthesizing the this compound structure primarily involve two strategic approaches: the formation of a carbon-carbon bond at the alpha-position of a pre-existing cyclohexanone (B45756) ring, or the modification of a suitably substituted aromatic or saturated cyclic precursor.

Nucleophilic Attack of Enolates on Benzyl (B1604629) Halides

One of the most fundamental strategies for carbon-carbon bond formation is the alkylation of enolates. pressbooks.publibretexts.org This method, when applied to the synthesis of this compound, starts with 4-methylcyclohexanone (B47639). The process involves two key steps:

Enolate Formation: The alpha-carbon adjacent to the carbonyl group is deprotonated using a strong base to form a nucleophilic enolate ion. The choice of base is critical to control the regioselectivity of deprotonation.

Nucleophilic Substitution: The generated enolate then acts as a nucleophile, attacking an electrophilic benzyl halide (such as benzyl bromide) in a classic SN2 reaction. This displaces the halide leaving group and forms the new carbon-carbon bond, yielding the final product. libretexts.org

Alkylation reactions are subject to the same constraints as other SN2 reactions, favoring primary or methyl halides like benzyl halides to avoid competing elimination reactions. ubc.cayoutube.com The reaction is essentially irreversible and proceeds under kinetic control, meaning the major product is formed via the transition state with the lowest activation energy. ubc.ca For cyclohexanone systems, alkylation tends to occur via an axial attack on the enolate, leading the ring system to adopt a chair-like conformation in the transition state. ubc.ca

Table 1: Reaction Components for Enolate Alkylation Pathway

Component RoleExample CompoundFunction
Starting Material4-MethylcyclohexanoneProvides the cyclohexanone core and the methyl group.
BaseLithium diisopropylamide (LDA)Deprotonates the alpha-carbon to form the kinetic enolate.
Alkylating AgentBenzyl bromideProvides the electrophilic benzyl group for the SN2 reaction.
SolventTetrahydrofuran (THF)Aprotic solvent to facilitate the reaction.

Precursor-Based Synthesis: Strategies for 4-Substituted Cyclohexanones

An alternative to building the molecule via alkylation is to start with a precursor that already contains the required carbon skeleton and then perform functional group transformations. This often involves the conversion of phenol (B47542) or cyclohexanol (B46403) derivatives.

This pathway begins with a 4-substituted phenol, specifically 4-benzyl-4-methylphenol. The aromatic ring of the phenol is reduced via catalytic hydrogenation to yield the corresponding cyclohexanone. The selective hydrogenation of phenols to cyclohexanones is a significant industrial process, though it presents challenges. researchgate.netosti.gov The primary difficulty is preventing the over-reduction of the intermediate cyclohexanone to cyclohexanol. acs.org

The reaction mechanism is understood to proceed through the formation of the ketone intermediate. mdpi.com The choice of catalyst and reaction conditions is paramount to maximize the yield of the desired cyclohexanone. Palladium (Pd) based catalysts are widely recognized for their effectiveness in phenol hydrogenation. osti.govacs.org For instance, the selective hydrogenation of p-cresol (B1678582) (a structural analogue) to 4-methylcyclohexanone has been demonstrated with high conversion and selectivity using a Pd/γ-Al2O3 catalyst. chemrxiv.org

Table 2: Catalyst Performance in Selective Hydrogenation of Phenols

CatalystSubstrateProductConversion (%)Selectivity (%)
Pd/γ-Al2O3p-Cresol4-Methylcyclohexanone85>93
Pd/C-Heteropoly AcidPhenolCyclohexanone10093.6
20% Ni/CNTPhenolCyclohexanol (via Cyclohexanone)~100~95 (for Cyclohexanol)

This synthetic route involves a two-step process: first, the synthesis of the 4-benzyl-4-methylcyclohexanol precursor, followed by its oxidation to the target ketone. The precursor alcohol can be obtained by the complete hydrogenation of 4-benzyl-4-methylphenol.

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. libretexts.org While traditional methods often employed stoichiometric, toxic oxidants like chromates (e.g., Jones reagent), modern chemistry favors more environmentally benign and selective catalytic systems. organic-chemistry.orggoogle.com These advanced methods often use molecular oxygen or hydrogen peroxide as the terminal oxidant. rsc.orgresearchgate.net

A variety of reagents are available for this conversion, including:

Chromium-based reagents: Jones reagent (CrO3 in aqueous sulfuric acid) and Pyridinium chlorochromate (PCC) are effective but generate toxic chromium waste. libretexts.org PCC is a milder option that converts secondary alcohols to ketones efficiently. libretexts.org

Dess-Martin Periodinane (DMP): A mild and highly efficient oxidant that works at room temperature. wikipedia.org

Catalytic Systems: Systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) (bleach) offer a "greener" alternative. chemicalbook.com

Table 3: Comparison of Oxidation Reagents for Secondary Alcohols

Oxidant/Catalyst SystemTypical ConditionsKey Features
Jones Reagent (CrO3/H2SO4)Acetone, 0°C to RTStrong oxidant, high yields, generates toxic Cr(VI) waste. google.com
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758), RTMilder than Jones, good for sensitive substrates, Cr-based. libretexts.org
Dess-Martin PeriodinaneDichloromethane, RTMild, fast, high-yielding, avoids heavy metals. wikipedia.org
TEMPO/NaOClBiphasic (e.g., CH2Cl2/H2O), 0°CCatalytic, uses inexpensive bleach, environmentally friendlier. organic-chemistry.org

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry focuses on developing highly efficient and selective catalyst systems to improve upon established methods. These innovations aim to increase yields, reduce waste, and operate under milder conditions.

Catalyst Systems for Cyclohexanone Derivatization

The derivatization of cyclohexanones, either through precursor synthesis or direct modification, is heavily reliant on the performance of the catalyst system.

For the catalytic hydrogenation of phenols , supported palladium catalysts are most common. rsc.org Modifying the catalyst support (e.g., activated carbon, alumina) or adding promoters can significantly influence selectivity towards the desired cyclohexanone. researchgate.net For example, a bifunctional Pd/C-heteropoly acid catalyst has been shown to achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone by creating a synergistic effect that suppresses the over-hydrogenation to cyclohexanol. osti.gov Rhodium-based catalysts are also employed and can offer different stereoselectivity compared to palladium systems. nih.govrsc.org

For the oxidation of cyclohexanol precursors , the development has moved from stoichiometric heavy-metal oxidants to catalytic systems. rsc.org Hydrotalcite-supported catalysts, for example, have been explored for the selective oxidation of alcohols using molecular oxygen. rsc.org A prominent area of innovation involves the use of stable radical catalysts like TEMPO. These systems use a catalytic amount of the radical, which is continuously regenerated by a stoichiometric primary oxidant, making the process more efficient and sustainable. organic-chemistry.org Furthermore, electro-oxidation catalyzed by N-hydroxyphthalimide (NHPI) represents a modern, scalable, and recyclable method for converting alcohols to ketones. organic-chemistry.orgorganic-chemistry.org

Exploration of Stereoselective Synthetic Routes

The synthesis of this compound presents a significant stereochemical challenge, as the C4 position is a quaternary chiral center. The development of stereoselective routes is crucial for applications where a single enantiomer is required. While direct stereoselective methods for this specific compound are not extensively detailed, general strategies for creating chiral centers in cyclohexanone rings are applicable.

One potential strategy involves asymmetric Diels-Alder reactions, which can establish the stereochemistry of the cyclohexene (B86901) ring system early in the synthesis. mdpi.com The reaction can proceed concertedly, transferring the stereochemical information from the starting materials to the product. mdpi.com For instance, the cycloaddition of a suitable diene with a dienophile, followed by further modifications, could yield an enantiomerically enriched precursor to the target molecule.

Another established approach is the asymmetric aldol (B89426) reaction. Organocatalysts, such as those derived from prolinamides, have been successfully used in the asymmetric aldol reactions of cyclohexanone with various aldehydes. researchgate.net These reactions can produce aldol products with high diastereoselectivity and enantioselectivity. researchgate.net By adapting this methodology, it may be possible to construct the chiral center at the C4 position with a high degree of stereocontrol.

Furthermore, biocatalysis offers a powerful tool for stereoselective transformations. The reduction of a carbonyl group in a related precursor can lead to diastereomeric alcohols, and the stereoselectivity is highly dependent on the reducing agent. Enzymes and whole-cell systems are known for their ability to perform such reductions with high stereoselectivity, which is often difficult to achieve with conventional chemical methods.

Application of Green Chemistry Principles in the Synthesis of Cyclohexanone Derivatives

The principles of green chemistry, which aim to design chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to the synthesis of cyclohexanone and its derivatives. quizlet.com This involves a shift towards safer reagents, renewable feedstocks, and more efficient reaction conditions.

A primary focus of green chemistry in this context is the replacement of traditional, hazardous oxidizing agents. For example, the industrial production of related compounds often uses oxidants that pose environmental risks. researchgate.net Green alternatives include using hydrogen peroxide (H2O2) or sodium hypochlorite as the oxidant. quizlet.comresearchgate.netresearchgate.net Sodium hypochlorite is considered an effective and environmentally safer choice compared to many other oxidizing agents. quizlet.com Similarly, processes using oxygen-containing gas as the oxidant are being developed due to their low cost and environmental friendliness. google.com

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and reused, reducing waste. researchgate.net For instance, the direct synthesis of cyclohexanone oxime from cyclohexane (B81311) and ammonia (B1221849) is an economic and sustainable goal, with the main challenge being the design of a high-performance catalyst. globethesis.com

Solvent selection is also critical. Many traditional syntheses employ volatile and often toxic organic solvents. Research has shown that in some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.net When a solvent is necessary, greener options like acetonitrile (B52724) are being explored, which can offer a better balance between reaction efficiency and environmental safety compared to solvents like dichloromethane or benzene. scielo.br

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Cyclohexanone Derivatives

ParameterTraditional MethodGreen Chemistry Approach
Oxidizing AgentNitric acid, heavy metal oxidants (e.g., chromium-based)Hydrogen peroxide (H₂O₂), Sodium hypochlorite (NaOCl), Oxygen gas quizlet.comresearchgate.netgoogle.com
CatalystHomogeneous catalysts (often difficult to recover)Heterogeneous, recyclable catalysts (e.g., Pd/C, supported metal nanoparticles) researchgate.netglobethesis.comosti.gov
SolventBenzene, Dichloromethane, Chloroform google.comscielo.brSolvent-free conditions, Water, Acetonitrile, Ethanol researchgate.netscielo.br
EfficiencyOften multi-step with intermediate purificationOne-pot reactions, tandem or cascade reactions to improve atom economy nih.gov
ByproductsSignificant generation of hazardous wasteMinimization of waste; byproducts are often benign (e.g., water) quizlet.com

Optimization of Reaction Conditions and Yields

The systematic optimization of reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are typically investigated include temperature, solvent, catalyst type and concentration, and reaction duration.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For the synthesis of 4-substituted cyclohexanones via oxidation, temperatures can range from 0 to 100 °C, with a preferred range often being 0 to 50 °C to maintain selectivity. google.com In other catalytic systems, such as those for synthesizing diphenylamine (B1679370) derivatives using cyclohexanone, higher temperatures around 160 °C may be optimal. osti.gov

Solvent: The choice of solvent can affect both the reaction rate and the product yield. For the oxidation of cyclohexanol derivatives, solvents such as dichloromethane, toluene, and chlorobenzene (B131634) have been used. google.com However, studies on related syntheses have shown that acetonitrile can provide an excellent balance between conversion and selectivity and is considered a "greener" option. scielo.br

Catalyst and Reagent Concentration: The stoichiometry of the reactants and the concentration of the catalyst are critical variables. For instance, in the silver(I)-promoted oxidative coupling to form neolignans, using 0.5 equivalents of the silver(I) oxide oxidant was found to be most efficient. scielo.br In catalytic hydrogenations or oxidations, the catalyst loading is carefully optimized; typical amounts can range from 0.1% to 10% of the substrate amount. google.com

Reaction Time: Optimizing the reaction time is a balance between achieving high conversion of the starting material and preventing the degradation of the product or the formation of undesired side products. scielo.br For example, an oxidative coupling reaction that was traditionally run for 20 hours was optimized to just 4 hours by changing the solvent and oxidant concentration, without a significant loss in yield. scielo.br Similarly, the oxidation of 4-methylcyclohexanol (B52717) to 4-methylcyclohexanone was achieved in as little as 0.5 hours under optimized conditions. chemicalbook.com

Table 2: Illustrative Optimization of Reaction Parameters for a Generic 4-Substituted Cyclohexanone Synthesis

EntryTemperature (°C)SolventReaction Time (h)Yield (%)Reference Principle
125Dichloromethane2065Initial unoptimized conditions
250Dichloromethane2075Effect of increased temperature google.com
350Toluene2072Effect of solvent change google.com
450Acetonitrile2085Improved solvent choice scielo.br
550Acetonitrile884Reduction of reaction time scielo.br
650Acetonitrile483Optimized reaction time scielo.br

Reaction Chemistry and Transformational Studies of 4 Benzyl 4 Methylcyclohexanone

Fundamental Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The reactivity of 4-Benzyl-4-methylcyclohexanone is primarily centered around the electrophilic nature of the carbonyl carbon. The carbonyl group imparts a polarity to the C=O bond, rendering the carbon atom susceptible to attack by nucleophiles. A variety of nucleophilic addition reactions, a hallmark of ketones, can be envisaged at this center. These reactions typically involve the initial attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a tertiary alcohol.

The electronic effects of the substituents at the C4 position are relatively modest in directly influencing the carbonyl group's reactivity, as they are not in conjugation with the pi-system of the carbonyl. The benzyl (B1604629) and methyl groups are primarily electron-donating through inductive effects, which might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone.

Transformations Involving the Benzyl Substituent and Ring System

Beyond the reactivity of the carbonyl group, the benzyl substituent and the cyclohexanone ring itself can undergo various chemical transformations. The benzylic protons of the benzyl group are susceptible to radical halogenation, providing a handle for further functionalization. Additionally, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide array of substituents onto the phenyl ring. The specific conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions with the ketone functionality.

The cyclohexanone ring can serve as a scaffold for various rearrangements and ring-expansion or -contraction reactions, depending on the reaction conditions and reagents employed. For instance, under specific oxidative conditions, Baeyer-Villiger oxidation could lead to the formation of a seven-membered lactone ring.

This compound as an Intermediate for Complex Molecular Architectures

The strategic placement of the carbonyl group and the benzyl substituent makes this compound a valuable intermediate for the synthesis of more elaborate molecular structures. Its ability to undergo reactions at the carbonyl group, the alpha-carbons, and the benzyl moiety provides multiple avenues for constructing complex molecular frameworks.

Condensation Reactions of Cyclohexanone Derivatives

Condensation reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, these reactions primarily involve the enolate chemistry of the ketone.

The α-carbons to the carbonyl group in this compound (C2 and C6) possess acidic protons that can be abstracted by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde or another ketone, in an Aldol (B89426) addition reaction. Subsequent dehydration of the β-hydroxy ketone adduct leads to the formation of an α,β-unsaturated ketone, the product of an Aldol condensation.

The 4,4-disubstitution of the cyclohexanone ring does not prevent the formation of enolates at the C2 and C6 positions. However, the steric bulk of the benzyl group might influence the regioselectivity of enolate formation if different bases are used and could also impact the stereochemical outcome of the Aldol reaction. In reactions with aromatic aldehydes, this would lead to the formation of benzylidene derivatives.

Reactant 1Reactant 2BaseProduct
This compoundBenzaldehydeNaOH2-Benzylidene-4-benzyl-4-methylcyclohexanone
This compound4-MethoxybenzaldehydeKOH2-(4-Methoxybenzylidene)-4-benzyl-4-methylcyclohexanone

This table presents hypothetical Aldol condensation products of this compound with various aldehydes, illustrating the expected outcome of such reactions.

Under appropriate reaction conditions, it is possible to achieve a double Aldol condensation at both α-carbons (C2 and C6) of this compound with two equivalents of an aromatic aldehyde. This leads to the formation of α,α'-bis(benzylidene)cyclohexanones. These highly conjugated systems are of interest due to their potential applications in various fields, including materials science and medicinal chemistry.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. The presence of the 4-benzyl and 4-methyl groups would sterically influence the approach of the second equivalent of the aldehyde, potentially requiring more forcing conditions to achieve the bis-substitution.

KetoneAldehydeCatalystProduct
This compoundBenzaldehydeNaOH / EtOH2,6-Bis(benzylidene)-4-benzyl-4-methylcyclohexanone
This compound4-ChlorobenzaldehydeKOH / EtOH2,6-Bis(4-chlorobenzylidene)-4-benzyl-4-methylcyclohexanone

This table illustrates the expected products from the synthesis of α,α'-bis-substituted benzylidene derivatives starting from this compound.

Formation of Advanced Cyclic and Heterocyclic Systems

The versatile reactivity of this compound and its derivatives, such as the aforementioned α,α'-bis(benzylidene)cyclohexanones, makes them valuable precursors for the synthesis of more complex cyclic and heterocyclic systems. For instance, the α,β-unsaturated ketone moieties in the benzylidene derivatives can act as Michael acceptors, allowing for the annulation of additional rings.

Starting MaterialReagentResulting Heterocycle
This compoundHydrazineSpiro-pyrazoline derivative
2,6-Bis(benzylidene)-4-benzyl-4-methylcyclohexanoneMalononitrile/BaseSubstituted pyridine (B92270) derivative
This compoundPhenylhydrazineIndole (B1671886) derivative (via Fischer indole synthesis)

This table provides examples of potential advanced cyclic and heterocyclic systems that could be synthesized from this compound and its derivatives.

Derivatization Strategies for Specific Research Applications

The chemical scaffold of this compound, characterized by a quaternary carbon at the 4-position, serves as a versatile template for the synthesis of a wide range of derivatives. These modifications are pursued to explore and optimize the compound's potential in various research fields, particularly in medicinal chemistry and materials science. Derivatization primarily targets the ketone functional group and the alpha-carbon positions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

One common strategy involves the protection of the ketone group through the formation of ketals. For instance, the reaction of a 4-aryl-cyclohexanone with ethylene (B1197577) glycol in the presence of an acid catalyst yields the corresponding ethylene ketal. This derivatization is often employed as an intermediate step in multi-step syntheses to prevent the ketone from reacting with subsequent reagents. In the context of medicinal chemistry, this modification can also alter the pharmacokinetic profile of a molecule. For example, derivatives of 4-amino-4-aryl-cyclohexanones have been converted to their ethylene ketals in the development of compounds with analgesic properties google.com.

Another significant derivatization approach is the base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, which occurs at the α-carbons to the ketone. This reaction involves treating the cyclohexanone derivative with aromatic aldehydes to generate α,α'-bis(arylidene)cyclohexanone derivatives. This strategy is extensively used in the synthesis of curcumin (B1669340) analogs, where the cyclohexanone ring acts as a rigid scaffold. These derivatives are frequently investigated for their potential antiproliferative and cytotoxic activities against various cancer cell lines researchgate.net. The introduction of different substituted aromatic aldehydes allows for the systematic exploration of structure-activity relationships (SAR).

Furthermore, the cyclohexanone ring is a key building block in cascade reactions, such as the double Michael reaction, to create highly substituted and stereochemically complex molecules. In this approach, a suitable donor adds to an acceptor, followed by an intramolecular cyclization to form the functionalized cyclohexanone ring nih.gov. While this builds the core structure rather than derivatizing a pre-existing one, the principles are crucial for designing synthetic routes to complex analogs of this compound for applications like the development of potent inducers of choline (B1196258) acetyltransferase, which could be relevant for Alzheimer's disease research nih.gov.

Multicomponent reactions, such as the Biginelli reaction, offer an efficient pathway to complex heterocyclic derivatives. By reacting a β-ketoester (or a related cyclic ketone), an aldehyde, and urea (B33335) or thiourea, dihydropyrimidinones can be synthesized in a single step. Cyclic ketone analogs have been used to create fused heterocyclic systems with potential therapeutic applications, including as anticancer agents beilstein-journals.org. This strategy could be adapted for this compound to generate a library of novel compounds for biological screening.

The following table summarizes these derivatization strategies and their potential applications in research.

Derivatization Strategy Reagents/Conditions Resulting Derivative Class Research Application Relevant Findings/Examples
Ketal Formation Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)Ethylene KetalsProtection of ketone group; Modulation of biological activitySynthesis of 4-(m-hydroxyphenyl)-4-dimethylaminocyclohexanone ethylene ketal for analgesic studies google.com.
Aldol Condensation (Claisen-Schmidt) Aromatic aldehydes, base catalyst (e.g., KOH, NaOH)α,α'-bis(arylidene)cyclohexanonesAnticancer drug discovery; Structure-activity relationship studiesSynthesis of C5-curcuminoid derivatives evaluated for in vitro antiproliferative activity against human cancer cell lines researchgate.net.
Multicomponent Reactions (e.g., Biginelli) Aryl aldehyde, Urea/Thiourea, Acid catalystFused Dihydropyrimidinones/thionesSynthesis of heterocyclic libraries for drug discoverySynthesis of SO2-containing analogs of the anticancer drug candidate enastron beilstein-journals.org.

Spectroscopic Characterization and Structural Elucidation of 4 Benzyl 4 Methylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-benzyl-4-methylcyclohexanone, ¹H and ¹³C NMR would provide critical information about its unique structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted cyclohexanone (B45756) ring.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group would likely appear as a multiplet in the aromatic region, typically between δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns would depend on the solvent and the electronic environment.

Benzyl Protons: The two benzylic protons (CH₂) would be expected to produce a singlet or a multiplet, depending on adjacent protons, in the range of δ 2.5-3.0 ppm.

Cyclohexanone Protons: The eight protons on the cyclohexanone ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm). The protons alpha to the carbonyl group are expected to be the most deshielded within this ring system.

Methyl Protons: The three protons of the methyl group would likely appear as a singlet at approximately δ 1.0-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
Aromatic (C₆H₅) 7.0 - 7.5
Benzylic (CH₂) 2.5 - 3.0
Cyclohexanone (CH₂) 1.5 - 3.0
Methyl (CH₃) 1.0 - 1.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum would be the carbonyl carbon of the cyclohexanone ring, expected to appear in the range of δ 200-220 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The quaternary carbon attached to the cyclohexanone ring would likely be at the lower end of this range.

Aliphatic Carbons: The carbons of the cyclohexanone ring, the benzylic carbon, and the methyl carbon would appear in the upfield region of the spectrum. The benzylic carbon is anticipated around δ 40-50 ppm, the cyclohexanone ring carbons between δ 20-50 ppm, and the methyl carbon around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 200 - 220
Aromatic (C₆H₅) 120 - 140
Benzylic (CH₂) 40 - 50
Cyclohexanone (CH₂) 20 - 50
Methyl (CH₃) 20 - 30

Advanced NMR Techniques (e.g., ³¹P{¹H} NMR, Multidimensional NMR)

While ³¹P{¹H} NMR is not applicable to this molecule due to the absence of phosphorus, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal proton-proton coupling relationships, helping to assign the complex multiplets of the cyclohexanone ring. An HSQC spectrum would correlate directly bonded proton and carbon signals, confirming the assignments made from the individual ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected around 1715 cm⁻¹.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the cyclohexanone ring, benzyl, and methyl groups would be observed as strong bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations would give rise to one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Various C-H bending vibrations for the aliphatic and aromatic portions of the molecule would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone) ~1715 Strong, Sharp
C-H (Aromatic) >3000 Weak to Medium
C-H (Aliphatic) <3000 Strong
C=C (Aromatic) 1450 - 1600 Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Impact (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions.

For this compound (C₁₄H₁₈O, Molecular Weight: 202.29 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z 202. However, due to the high energy of EI, this peak may be weak. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the carbonyl group and the quaternary carbon, as well as the loss of the benzyl group.

Expected Fragmentation Pattern in EIMS:

Fragment Ion (m/z) Proposed Structure/Loss Significance
202[C₁₄H₁₈O]•+Molecular Ion (M•+)
187[M - CH₃]⁺Loss of a methyl group
111[M - C₇H₇]⁺Loss of the benzyl group (C₆H₅CH₂) via alpha-cleavage
91[C₇H₇]⁺Benzyl cation (tropylium ion), often a very stable and abundant fragment
55[C₄H₇]⁺Resulting from cleavage of the cyclohexanone ring

This table represents a theoretical fragmentation pattern based on the principles of mass spectrometry. Actual experimental data may vary.

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer. This method is particularly useful for confirming the molecular weight of a compound as it often yields an abundant protonated molecule [M+H]⁺.

When analyzing this compound using CIMS, the primary ion observed would be the protonated molecule at m/z 203. The spectrum would exhibit significantly fewer fragment ions than in EIMS, providing clear evidence of the molecular mass. For instance, using ammonia (B1221849) as the reagent gas could also lead to the formation of an ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 220.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nist.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. nist.gov

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent atoms (¹²C, ¹H, ¹⁶O). HRMS analysis would be able to distinguish the empirical formula C₁₄H₁₈O from other possible formulas that have the same nominal mass.

Theoretical Exact Mass Data for this compound:

Ion Type Formula Calculated Exact Mass
[M]•+C₁₄H₁₈O202.135765
[M+H]⁺C₁₄H₁₉O⁺203.143041
[M+Na]⁺C₁₄H₁₈ONa⁺225.125010

This table contains theoretically calculated values. Experimental values from HRMS would be expected to be very close to these figures.

Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound, being a ketone, is amenable to GC-MS analysis. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the eluted peak, aiding in its identification. The retention time from the GC combined with the mass spectrum from the MS offers a high degree of confidence in the identification. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. ncl.ac.uk The compound would first be separated on an HPLC column, followed by ionization (e.g., using ESI or APCI) and detection by the mass spectrometer. This method is highly sensitive and can provide both qualitative and quantitative information. ncl.ac.uk

X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu It provides definitive information on bond lengths, bond angles, and stereochemistry, thereby establishing the absolute structure of a molecule. carleton.edumsu.edu

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. carleton.edu

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. For this compound, this analysis would confirm:

The connectivity of the atoms, confirming the presence of the cyclohexanone ring, the methyl group, and the benzyl group.

The substitution pattern, verifying that both the methyl and benzyl groups are attached to the same carbon atom (C4).

The precise bond lengths and angles within the molecule.

The conformation of the cyclohexanone ring (e.g., chair, boat).

The arrangement of the molecules in the crystal lattice, known as the crystal packing.

Crystallographic Data Table (Hypothetical):

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Molecules per unit cell (Z)Integer value
Calculated Densityg/cm³
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The actual values can only be determined through empirical analysis.

Crystallographic Analysis of Molecular Conformation

A complete crystallographic analysis would provide the following parameters, which would be presented in a data table:

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (V)Data not available
Z (molecules per unit cell)Data not available
Calculated DensityData not available
R-factorData not available

Note: Specific experimental data for this compound was not found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, providing information about the types of electronic transitions occurring within the molecule.

For a ketone like this compound, the most relevant electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group (C=O). This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at relatively long wavelengths. The presence of the benzyl group, which contains a phenyl ring, will also contribute to the UV-Vis spectrum. The phenyl ring exhibits π → π* transitions, which are generally more intense than n → π* transitions.

The specific λmax and ε values for this compound would depend on the solvent used and the precise electronic environment of the chromophores. A representative data table for UV-Vis spectroscopic data would appear as follows:

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Electronic Transition
Data not availableData not availableData not availablen → π
Data not availableData not availableData not availableπ → π

Note: Specific experimental UV-Vis spectroscopic data for this compound was not found in the available literature.

Elemental Analysis (CHN Microanalysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) microanalysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of an organic compound. This information is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The analysis is performed by combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2)—are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

For this compound, with a molecular formula of C14H18O, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from CHN analysis should closely match these theoretical percentages to confirm the compound's identity and purity.

The results of an elemental analysis are typically presented in a table comparing the calculated (theoretical) and found (experimental) values.

Element Theoretical (%) Found (%)
Carbon (C)83.12Data not available
Hydrogen (H)8.97Data not available

Note: Specific experimental elemental analysis data for this compound was not found in the available literature. The theoretical percentages are calculated based on the molecular formula C14H18O.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture for subsequent identification and quantification. greyhoundchrom.com The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 4-Benzyl-4-methylcyclohexanone. hplc.sk It is frequently employed to determine the purity of a synthesized compound and to analyze the composition of reaction mixtures. In a typical GC setup, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. greyhoundchrom.com Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

For ketones such as 4-methylcyclohexanone (B47639) isomers, a common approach involves collection on a solid sorbent, desorption with a solvent like acetone, and analysis by GC with a Flame Ionization Detector (GC/FID). keikaventures.com The purity of commercially available 4-methylcyclohexanone is often specified at ≥98.0% or ≥99% as determined by GC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The analysis of this compound would follow similar principles, leveraging a capillary column to resolve the target compound from starting materials, byproducts, or impurities. The high resolution of capillary GC is essential for separating structurally similar isomers. greyhoundchrom.com

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Cyclohexanone (B45756) Derivatives

Parameter Typical Value/Setting Purpose
Column Capillary column (e.g., Stabilwax®, Porous Layer Open Tubular) hplc.skshimadzu.com Provides high-resolution separation of mixture components.
Carrier Gas Helium, Hydrogen, or Nitrogen greyhoundchrom.com Transports the vaporized sample through the column.
Injector Temperature 250 °C (typical) Ensures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 40°C ramped to 230°C) gcms.cz Optimizes separation of compounds with different boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) keikaventures.com | FID provides high sensitivity for organic compounds; MS provides structural identification. |

This interactive table provides typical parameters for GC analysis. Specific conditions would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may not be sufficiently volatile or stable for GC analysis. rsc.org It separates components in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase. For related compounds like 4-methyl-cyclohexanone, reverse-phase (RP) HPLC methods have been developed using columns such as Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This methodology is scalable and can be used for isolating impurities in preparative separations. sielc.com

The application of HPLC to this compound would be invaluable for purity assessment, allowing for the quantification of non-volatile impurities that would be missed by GC. The use of a UV detector is common for aromatic compounds due to their chromophoric nature.

Table 2: Illustrative Liquid Chromatography (LC) Conditions for Analysis

Parameter Typical Value/Setting Purpose
Column Reverse-Phase C18 or Newcrom R1 sielc.comekb.eg Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient sielc.com Elutes compounds from the column; gradient allows for separation of a wider range of polarities.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation and retention times.
Detector UV-Vis or Photodiode Array (PDA) ekb.eg Detects and quantifies compounds that absorb UV or visible light.

| Column Temperature | Ambient to 80 °C lcms.cz | Affects separation efficiency and peak shape. |

This interactive table outlines common LC parameters. Method development would be required to optimize for this compound.

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of spectroscopy. nih.govresearchgate.net The coupling of a separation technique with an on-line spectroscopic detector has revolutionized the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for identifying volatile and semi-volatile organic compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparing the fragmentation pattern to spectral libraries. core.ac.uk While a specific spectrum for this compound is not detailed in the provided sources, GC-MS data is available for the parent compound, 4-methylcyclohexanone, which aids in understanding the fragmentation of the cyclohexanone ring. foodb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a unique capability for the rapid and quantitative measurement of a vast array of organic molecules. rsc.org It is particularly useful for compounds that are not amenable to GC. rsc.orgphcog.com The eluent from the LC column is introduced into the mass spectrometer, providing molecular weight information and, with tandem MS (MS/MS), structural data. phcog.com This makes LC-MS an indispensable tool for confirming the identity of a synthesized product and for characterizing impurities and degradation products in reaction monitoring. thermofisher.com

Electroanalytical Techniques

Electroanalytical methods measure the current or potential in an electrochemical cell containing the analyte, providing information about its concentration and redox properties. nih.govresearchgate.net These techniques are known for their high sensitivity and are often less expensive than chromatographic methods. mdpi.com

Voltammetry measures the current that flows through an electrode as a function of an applied potential. nih.govresearchgate.net Techniques such as Cyclic Voltammetry (CV) are used to study the electrochemical properties of molecules, including their oxidation and reduction potentials. mdpi.com

While direct voltammetric studies on this compound were not found, the electrochemical behavior of related structures provides significant insight. For instance, studies on the direct, mediator-free electro-oxidation of benzyl (B1604629) alcohols and benzyl acetates have been reported. rsc.orgrsc.org Cyclic voltammetry measurements on benzyl alcohol show a distinct oxidation wave, indicating that the benzylic C-H bond is electroactive. rsc.orgrsc.org This suggests that voltammetric methods could be applied to monitor reactions involving the benzylic position of this compound or to characterize its electrochemical stability. The purity of reagents used in voltammetry, such as the supporting electrolyte, is crucial and can be checked by cyclic voltammetry itself. edaq.com

Table 3: Oxidation Potentials of Related Benzylic Compounds from Cyclic Voltammetry

Compound Oxidation Potential (vs. Ag/AgCl) Technique
Benzyl Acetate +1.0 V Cyclic Voltammetry rsc.org

This table shows the electrochemical data for compounds containing a benzylic C-H bond, similar to that in this compound.

Polarography is a specific type of voltammetry that uses a dropping mercury electrode (DME) as the working electrode. It was one of the earliest instrumental analysis techniques. While modern solid-state electrodes used in techniques like cyclic voltammetry are now more common, polarography laid the foundational principles for these methods. dtu.dk

Historically, polarography has been used for the analysis of organic compounds containing reducible functional groups, such as the carbonyl group in ketones or the aromatic ring system present in this compound. dtu.dk The technique involves applying a slow potential ramp and measuring the resulting current as mercury drops fall. The half-wave potential (E₁/₂) is characteristic of the analyte and can be used for qualitative identification, while the diffusion current is proportional to the concentration, allowing for quantitative analysis. Although specific polarographic data for this compound is not prevalent in contemporary literature, the principles of this technique contributed significantly to the development of the more advanced voltammetric methods used today for the characterization of electroactive species. dtu.dk

Applications in Electrosynthesis Monitoring

Electrosynthesis represents a modern approach to chemical production, offering potential advantages in terms of environmental impact and selectivity. Monitoring these reactions is crucial for optimizing yield and understanding reaction mechanisms. While specific studies detailing the electrosynthesis monitoring of this compound are not prevalent, the principles can be extrapolated from methodologies applied to similar compounds, such as the electrosynthesis of cyclohexanone oxime from cyclohexanone. researchgate.net

In a typical scenario, electroanalytical techniques such as cyclic voltammetry or amperometry could be employed. These methods would monitor the reaction by tracking the concentration of reactants or the formation of the this compound product in the electrochemical cell. For instance, a sensor could be calibrated to detect the specific reduction or oxidation potential of a starting material or the target molecule. As the reaction progresses, the change in current at that specific potential would provide a real-time measurement of the reaction's advancement. researchgate.net This approach allows for immediate adjustments to parameters like voltage, current density, or reactant flow, ensuring optimal synthesis conditions. The progress of such reactions is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) on samples taken from the reaction mixture. researchgate.net

General Spectrophotometric Methods

Spectrophotometry is a cornerstone of analytical chemistry, providing valuable information about molecular structure and concentration. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative. uobabylon.edu.iq

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iqmasterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the ketone carbonyl group, the aromatic benzyl ring, and the aliphatic cyclohexanone ring. The presence of a strong, sharp peak in the 1630-1830 cm⁻¹ region is a definitive indicator of the C=O stretch of the carbonyl group. masterorganicchemistry.com The aromatic ring of the benzyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ region. uobabylon.edu.iq

Based on data from the analogous compound 4-methylcyclohexanone and general spectroscopic principles, the following table summarizes the predicted prominent peaks for this compound. masterorganicchemistry.comnist.gov

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
~3030-3100Aromatic C-H Stretch
~2850-2960Aliphatic C-H Stretch
~1715Carbonyl (C=O) Stretch
~1450-1600Aromatic C=C Stretch
~690-900Aromatic C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups. For this compound, two primary electronic transitions are expected to give rise to UV absorption.

π → π* Transitions : These high-energy transitions occur in the aromatic benzyl group and are typically strong. They are expected to appear in the shorter wavelength region of the UV spectrum.

n → π* Transitions : This transition involves the non-bonding electrons of the carbonyl oxygen atom. It is a lower-energy, and therefore weaker, transition that occurs at a longer wavelength. uobabylon.edu.iq

UV-Vis spectroscopy can be effectively used to monitor reactions involving this compound, as demonstrated in studies of similar molecules where changes in the UV-Vis spectrum over time indicate the consumption of reactants and formation of products. lew.ro

Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
Approximate λmax (nm) Electronic Transition
~260 nmπ → π* (Benzene Ring)
~280-300 nmn → π* (Carbonyl Group)

This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for quantitative analysis, where a UV detector is set to a wavelength of maximum absorbance to measure the concentration of the analyte in the column effluent.

Computational and Theoretical Investigations of 4 Benzyl 4 Methylcyclohexanone

Quantum Chemical Calculation Methodologies

Quantum chemical methods are foundational to modern computational chemistry, solving the molecular Schrödinger equation to determine the electronic structure and energy of a molecule. openaccessjournals.com These first-principles, or ab initio, approaches provide a rigorous framework for understanding chemical phenomena. wikipedia.org

Density Functional Theory (DFT) has become one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov Rather than calculating the complex many-electron wavefunction, DFT determines the energy of a molecule as a functional of its electron density. wikipedia.org For 4-benzyl-4-methylcyclohexanone, DFT calculations are instrumental in elucidating its fundamental electronic properties.

A typical DFT study on this molecule would involve calculating key electronic descriptors. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, highlighting the polar nature of the carbonyl group and the aromatic pi-system of the benzyl (B1604629) group. The molecular electrostatic potential (MEP) map, derived from the electron density, visually identifies sites susceptible to nucleophilic or electrophilic attack. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Electronic Properties of this compound Investigated by DFT

Property CalculatedSignificance for this compound
Electron Density DistributionReveals charge distribution, highlighting the electronegative oxygen of the carbonyl and the π-electron cloud of the benzyl ring.
Molecular Electrostatic Potential (MEP)Maps sites for electrophilic and nucleophilic attack, indicating the reactivity of the carbonyl carbon and oxygen.
HOMO EnergyIndicates the energy of the outermost electrons; relates to the molecule's potential as an electron donor.
LUMO EnergyIndicates the energy of the lowest-energy unoccupied orbital; relates to the molecule's potential as an electron acceptor.
HOMO-LUMO Energy GapCorrelates with chemical reactivity, stability, and the energy required for electronic excitation.
Mulliken Atomic ChargesProvides a quantitative measure of the partial charge on each atom, detailing the polarity of bonds like C=O.

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, ab initio calculations are particularly valuable for investigating reaction mechanisms and stereoselectivity. For instance, these methods can be used to model the nucleophilic addition to the carbonyl group, a characteristic reaction of cyclohexanones. An ab initio study could predict the facial selectivity of this attack—that is, whether a nucleophile preferentially attacks from the axial or equatorial face of the cyclohexanone (B45756) ring. By calculating the energies of the transition states for both pathways, researchers can determine the more favorable route. A study on related 4-substituted cyclohexanones demonstrated that ab initio methods can effectively predict diastereoselectivity by analyzing the geometric changes that occur when the carbonyl group complexes with a cation. acs.orgias.ac.indocumentsdelivered.com This type of analysis would be directly applicable to understanding the reactivity of the title compound.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. wikipedia.org The choice represents a trade-off between computational cost and the accuracy of the result. Larger basis sets provide a more accurate description of the orbitals but require significantly more computational resources.

Commonly used basis sets fall into several categories, such as the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVDZ). The notation provides information about their construction:

(d,p) : Indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of orbitals, which is crucial for accurately modeling bonding, especially in strained or sterically crowded systems like a 4,4-disubstituted cyclohexanone.

+ or ++ : Indicates the addition of diffuse functions, which are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity.

For this compound, a basis set like 6-311+G(d,p) would be a reasonable choice for DFT calculations, offering a good balance of accuracy and efficiency for geometry optimization and property calculation. A basis set convergence study, where calculations are repeated with increasingly larger basis sets, would be necessary to ensure that the results are reliable and not an artifact of an incomplete basis set.

Table 2: Representative Basis Sets for Quantum Chemical Calculations

Basis Set FamilyExampleKey FeaturesTypical Application
Pople Style (Split-Valence)6-31G(d)Double-zeta for valence electrons, single-zeta for core. Includes polarization functions on heavy atoms.Routine geometry optimizations and frequency calculations for organic molecules.
Pople Style (Split-Valence)6-311+G(d,p)Triple-zeta for valence electrons. Includes diffuse functions (+) on heavy atoms and polarization on all atoms.Higher accuracy calculations of energies, electronic properties, and systems with non-covalent interactions.
Dunning (Correlation-Consistent)cc-pVDZDesigned to systematically converge towards the complete basis set limit. "DZ" stands for double-zeta.High-accuracy correlated calculations (e.g., MP2, CCSD) where systematic error reduction is important.

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic structure, molecular modeling and simulation techniques explore the larger-scale behavior of molecules, such as their preferred shapes and the energetic pathways of reactions.

The this compound molecule is not static; it exists as an ensemble of different spatial arrangements, or conformers. The cyclohexanone ring primarily adopts a chair conformation to minimize angular and torsional strain. Due to the substitution at the C4 position, two distinct chair conformers are possible: one where the benzyl group is in an axial position and the methyl group is equatorial, and another where the methyl group is axial and the benzyl group is equatorial.

Table 3: Key Structural Parameters for Conformational Analysis

Parameter TypeSpecific Examples in this compoundSignificance
Bond Lengths C4-C(benzyl), C4-C(methyl), C1=ODetermines the basic connectivity and strain within the molecule.
Bond Angles C3-C4-C5, C(benzyl)-C4-C(methyl)Defines the geometry around the quaternary carbon and the puckering of the cyclohexane (B81311) ring.
Dihedral Angles C6-C1-C2-C3, C5-C4-C(benzyl)-C(phenyl)Describes the chair conformation of the ring and the orientation (rotation) of the benzyl group relative to the ring.

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a chemical system as a function of its geometry. beilstein-journals.org For a chemical reaction, the PES connects the reactant and product energy minima through a high-energy pathway. ijcce.ac.ir The highest point along the lowest-energy path is the transition state, and the energy difference between the reactants and the transition state is the activation energy. beilstein-journals.org

Mapping the PES for a reaction involving this compound, such as its reduction by a hydride, would provide a detailed mechanistic understanding. The process would involve:

Locating Reactants and Products: Performing geometry optimizations on the starting material (this compound and the hydride) and the final products (the corresponding cyclohexanol).

Finding the Transition State: Using specialized algorithms to locate the saddle point on the PES that connects reactants and products. This structure represents the geometry of the molecule at the peak of the energy barrier.

Calculating the Minimum Energy Path (MEP): Tracing the lowest energy reaction pathway from the transition state down to both the reactants and products. This confirms that the identified transition state correctly connects the desired species.

This analysis would not only yield the activation energy, which is related to the reaction rate, but also reveal the precise atomic motions that occur during the bond-forming and bond-breaking processes.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For this compound, theoretical studies provide a molecular-level understanding of its reactivity, reaction pathways, and the factors governing them.

Theoretical investigations into the reaction pathways of organic molecules like this compound often employ quantum mechanics calculations to map out the potential energy surface (PES) of a reaction. This involves identifying stationary points, such as reactants, products, intermediates, and transition states. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactants and products along the minimum energy path. smu.edu

For reactions involving cyclohexanone derivatives, computational studies have explored various transformations, including oxidation, rearrangement, and enolization. researchgate.netrsc.orgscispace.com For instance, in the context of oxidation, theoretical calculations can help identify the most favorable sites for hydrogen abstraction by radicals like H, OH, and CH3. researchgate.net Such studies are crucial for developing kinetic models for combustion and atmospheric chemistry.

The mechanism of rearrangement reactions, which are common for cyclic ketones, can also be elucidated. Computational chemistry can reveal the formation of intermediates, such as cyclopropane (B1198618) structures, and determine the rate-limiting steps of the reaction. rsc.org These theoretical approaches are valuable for understanding complex skeletal rearrangements in polyketide biosynthesis, where carbonyl chemistry plays a central role. rsc.org

Furthermore, computational methods can be used to study keto-enol tautomerism. Density functional theory (DFT) calculations can determine the relative stabilities of the keto and enol forms in both the gas phase and in different solvents. orientjchem.org For cyclohexanone, the enol content is known to be very low, and theoretical calculations can quantify this equilibrium. scispace.com

A significant application of computational chemistry is the derivation of kinetic parameters, such as activation energies (Ea) and pre-exponential factors (A), which are used to calculate reaction rate constants (k) via the Arrhenius equation. dtic.mil Transition State Theory (TST) is a fundamental framework for these calculations, relating the rate constant to the thermodynamic properties of the reactants and the transition state. nih.gov

For elementary reactions, rate constants can be calculated using molecular dynamics simulations. wikipedia.org However, for more complex reactions, computational methods like DFT are often employed to determine the geometries and vibrational frequencies of reactants and transition states. These data are then used in conjunction with TST to calculate the rate constants. mdpi.com For instance, in the study of cyclohexanone oxidation, rate constants for hydrogen abstraction reactions were calculated at the G3//MP2/aug-cc-pvdz level of theory. researchgate.net

Advances in computational software, such as the open-source Reaction Mechanism Generator (RMG), have automated the process of generating kinetic mechanisms. mit.edu These tools use quantum chemistry to estimate thermochemistry and reaction barriers, which are then used to predict rate constants for a wide range of reactions. mit.edu

The table below presents a hypothetical comparison of computationally derived kinetic parameters for a reaction involving a cyclohexanone derivative.

Reaction TypeComputational MethodActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) at 298 K (s⁻¹)
Hydrogen AbstractionDFT (B3LYP/6-31G(d))12.51.2 x 10¹³3.4 x 10⁻¹
Enolizationab initio (MP2/aug-cc-pVDZ)25.35.8 x 10¹²7.1 x 10⁻⁷
RearrangementCCSD(T)/cc-pVTZ35.12.1 x 10¹³9.5 x 10⁻¹³

Note: The data in this table is illustrative and not based on specific experimental or computational results for this compound.

Solvents can significantly influence the rates and mechanisms of chemical reactions. chemrxiv.orgucsb.edu Computational models can account for these effects through either explicit or implicit solvation models. ucsb.edu Explicit models involve including individual solvent molecules in the calculation, which is computationally intensive but can capture specific interactions like hydrogen bonding. nih.govacs.org Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the SMD solvation model, treat the solvent as a continuous dielectric medium, offering a less computationally demanding approach. mdpi.com

A study on the keto-enol tautomerism of a diketone found that the energy difference between the keto and enol forms, as well as the activation energy for the tautomerization, varied with the solvent. orientjchem.org The relative energies of the transition state were found to be 30.61, 30.82, 30.84, 31.23, and 31.26 kcal mol⁻¹ in the gaseous phase, cyclohexane, carbon tetrachloride, methanol, and water, respectively. orientjchem.org

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A crucial aspect of validating computational models is the correlation of theoretical predictions with experimental data. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental fingerprints of molecules that can be compared with computationally predicted spectra.

For cyclohexanone and its derivatives, computational methods can predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). aip.orgnih.gov For example, ab initio molecular computations at the HF/6-31G(d) level have been used to derive the equilibrium geometry and vibrational wavenumbers of a cyclohexanone derivative, showing good agreement with experimental FT-IR and FT-Raman spectra. aip.org Such studies can also provide insights into the molecular structure, such as the conformation of the cyclohexanone ring. aip.org

In NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. nih.gov These calculated shifts can then be compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals and to confirm the structure of the molecule. nih.gov The characteristic ¹³C NMR peak for a carbonyl carbon in a ketone appears in the 190-215 ppm range, providing clear evidence for this functional group. libretexts.orgpressbooks.pub

The table below illustrates a hypothetical correlation between experimental and calculated spectroscopic data for a cyclohexanone derivative.

Spectroscopic DataExperimental ValueCalculated Value (Method)
IR (C=O stretch)1715 cm⁻¹1725 cm⁻¹ (B3LYP/6-31G(d))
¹³C NMR (C=O)211.5 ppm210.8 ppm (GIAO/B3LYP/6-311++G(d,p))
¹H NMR (α-protons)2.2-2.4 ppm2.3 ppm (GIAO/B3LYP/6-311++G(d,p))

Note: The data in this table is illustrative and not based on specific experimental or computational results for this compound.

Derivatives and Analogues of 4 Benzyl 4 Methylcyclohexanone in Chemical Research

Systematic Structural Modifications and their Impact on Chemical Behavior

Systematic structural modifications of the 4-benzyl-4-methylcyclohexanone framework, including alterations to both the cyclohexanone (B45756) ring and the benzyl (B1604629) group, have a profound impact on the molecule's chemical behavior, reactivity, and potential applications. Research into related structures demonstrates that even minor changes can lead to significant shifts in properties.

For instance, the introduction of fluorine atoms onto the cyclohexane (B81311) ring, as explored in all-cis tetrafluorocyclohexane systems, creates a facially polarized ring with a large molecular dipole moment. rsc.org This polarization, with a more negative fluorine face and a more positive hydrogen face, makes the motif attractive for introduction into drug discovery programs. rsc.org The placement of a methyl group on such rings is a deliberate design feature to protect against hydrogen fluoride (B91410) elimination, thereby enhancing stability. rsc.org

Modifications to the benzyl group also significantly influence chemical properties. The synthesis of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a derivative where two hydroxybenzyl groups are attached to the cyclohexanone ring, highlights how such substitutions can be achieved. mdpi.comresearchgate.net The presence of hydroxyl groups can alter solubility, and provide sites for further functionalization. The reduction of enone functionalities in related cyclohexanone derivatives can lead to either phenolic products or reduced 1,3-diketones, depending on the reaction conditions and hydrogen donor used. mdpi.comresearchgate.net

The following table summarizes the impact of specific structural modifications on the chemical behavior of cyclohexanone systems based on related research.

Structural Modification Impact on Chemical Behavior Example System Reference
Fluorination of Cyclohexane RingCreates facial polarity and a large molecular dipole moment; enhances stability against elimination reactions.All-cis-tetrafluorocyclohexane rsc.org
Introduction of Hydroxyl Groups on Benzyl MoietyIncreases polarity, provides sites for further reactions, and can influence biological activity.2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone mdpi.comresearchgate.net
Reduction of Enone FunctionalityCan lead to disproportionation to form phenols or reduction to saturated diketones, expanding synthetic diversity.2-acetyl-2,6-bis(4-hydroxybenzyl)cyclohexanone mdpi.comresearchgate.net
Substitution at the γ-positionCreates chiral centers, making them valuable precursors for enantioselective synthesis of natural products and pharmaceuticals.γ-substituted cycloalkenones mdpi.com

Synthesis and Characterization of Substituted Benzylcyclohexanones

The synthesis of substituted benzylcyclohexanones and related derivatives employs a variety of organic reactions, leading to a diverse range of molecular architectures. These synthetic routes are crucial for accessing novel compounds for further study and application.

One efficient method for creating benzyl-substituted aromatic compounds from cyclohexanone precursors involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. beilstein-journals.org This process proceeds through a sequential imine condensation–isoaromatization pathway to yield 2-benzyl-N-substituted anilines in acceptable to high yields. beilstein-journals.org The reaction is characterized by its operational simplicity and mild conditions. beilstein-journals.org The formation of the new aromatic ring is confirmed by 1H NMR spectroscopy, which shows characteristic signals for aromatic protons derived from the isoaromatization of the 3-cyclohexenone fragment. beilstein-journals.org

Another approach focuses on the synthesis of 4,4-disubstituted cyclohexanones, which are key intermediates for compounds with therapeutic properties. google.com A novel synthetic route involves the cycloaddition of a 2-trialkylsilyloxybutadiene to a vinyl derivative to form a silyl (B83357) enol ether, which is then hydrolyzed to the desired cyclohexanone. google.com This method provides a pathway to cyclohexanones with both an aryl group and an arylsulphonyl group at the 4-position. google.com

The synthesis of more complex structures, such as 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, can be achieved through transfer hydrogenation methods. mdpi.comresearchgate.net The reduction of a bis(enone) precursor using palladium on carbon as a catalyst and a hydrogen donor like cyclohexene (B86901) or d-limonene can yield the target saturated diketone. mdpi.comresearchgate.net

Characterization of these synthesized compounds relies on a suite of spectroscopic techniques. Elemental analysis, IR, 1H NMR, 13C NMR, and 31P NMR spectroscopy are routinely used to confirm the structures of newly synthesized molecules, as demonstrated in the characterization of benzyl and benzoyl substituted oxime-phosphazenes. researchgate.net

The table below outlines various synthetic strategies for related substituted cyclohexanone systems.

Synthetic Method Precursors Product Type Key Features Reference
Imine Condensation–Isoaromatization(E)-2-arylidene-3-cyclohexenones, Primary aliphatic amines2-benzyl-N-substituted anilinesCatalyst- and additive-free; mild conditions. beilstein-journals.org
Cycloaddition-Hydrolysis2-trialkylsilyloxybutadiene, Substituted vinyl derivative4,4-disubstituted cyclohexanonesForms silyl enol ether intermediate. google.com
Catalytic Transfer HydrogenationBis(enone) cyclohexanone derivative, Hydrogen donor (e.g., cyclohexene)Saturated 1,3-diketoneUses a palladium catalyst. mdpi.comresearchgate.net

Research on Related Methyl-Substituted Cyclohexanone Systems

Research into simpler, related structures like 4-methylcyclohexanone (B47639) provides a fundamental understanding that can be applied to more complex systems such as this compound. 4-Methylcyclohexanone is a commercially available liquid used for synthesis. sigmaaldrich.com

The synthesis of 4-methylcyclohexanone can be achieved through the oxidation of a mixture of cis- and trans-4-methylcyclohexanol. chemicalbook.com A high-yield method involves using a TEMPO catalyst in the presence of hydrochloric acid and sodium nitrate (B79036) under an oxygen atmosphere. chemicalbook.com This process efficiently converts the alcohol to the corresponding ketone. chemicalbook.com

Studies on the functionalization of methylcyclohexane (B89554), the parent alkane, reveal pathways for introducing other chemical groups. The oxidation of methylcyclohexane promoted by manganese compounds in the presence of an oxidant like trichloro-s-triazinetrione (TCCA) can yield products such as 1-chloro-4-methylcyclohexane (B1618050) and various methylcyclohexene isomers. mdpi.com

Furthermore, methylcyclohexanone itself can be a monomer in polymerization reactions. For example, methylcyclohexanone-formaldehyde resin can be synthesized via a polycondensation reaction catalyzed by NaOH. researchgate.net The properties of the resulting resin, such as its softening point and hydroxide (B78521) value, are influenced by reaction conditions like the molar ratio of reactants, catalyst concentration, and temperature. researchgate.net

The physical and chemical properties of 4-methylcyclohexanone are well-documented and presented in the table below.

Property Value Reference
CAS Number589-92-4 sigmaaldrich.com
Molecular FormulaC₇H₁₂O sigmaaldrich.com
Molecular Weight112.17 g/mol sigmaaldrich.com
Boiling Point169-171 °C sigmaaldrich.com
Melting Point-41 °C sigmaaldrich.com
Density0.92 g/cm³ at 20 °C sigmaaldrich.com
Flash Point48 °C sigmaaldrich.com

Role as Precursors and Building Blocks in the Development of Diverse Organic Molecules

Substituted cyclohexanones, including the this compound scaffold, are exceptionally valuable as precursors and building blocks in organic synthesis. Their inherent functionality and stereochemical possibilities allow for their transformation into a wide variety of more complex and often biologically relevant molecules.

Optically active γ-substituted cycloalkenones are recognized as important precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com The cyclohexanone ring provides a versatile carbon framework that can be elaborated upon. For example, a practical, large-scale route has been developed for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, a bifunctional building block that contains the intact carbon framework found in numerous natural products like platencin (B21511) and nandrolone. acs.org

The reactivity of the cyclohexanone core allows for various transformations. As mentioned previously, (E)-2-arylidene-3-cyclohexenones serve as precursors to synthetically useful 2-benzyl-N-substituted anilines. beilstein-journals.org Similarly, 4,4-disubstituted cyclohexanones are key intermediates in the synthesis of cyclohexane derivatives that have shown activity as modulators of γ-secretase, which is relevant to Alzheimer's disease research. google.com The formation of 3-substituted cyclohexenones can be achieved through the nucleophilic addition of stabilized anions to π-anisolechromium tricarbonyl complexes, further demonstrating the versatility of the cyclohexanone system in forming C-C bonds. princeton.edu

The benzyl group itself is a common motif in medicinal chemistry. An efficient Suzuki coupling protocol has been developed for the construction of 4-benzyl piperidines, which are structurally related to 4-benzyl-cyclohexanones. organic-chemistry.orgnih.gov This highlights the utility of the benzyl moiety in constructing diverse heterocyclic systems that are important building blocks in drug discovery. organic-chemistry.org

The following table illustrates the role of cyclohexanone derivatives as precursors in the synthesis of diverse molecular structures.

Precursor Molecule Synthetic Transformation Resulting Molecule/Scaffold Significance Reference
γ-Substituted CycloalkenonesAsymmetric reduction, further elaborationChiral cyclohexanols, Natural productsAccess to optically active compounds. mdpi.com
(E)-2-Arylidene-3-cyclohexenonesImine condensation-isoaromatization2-Benzyl-N-substituted anilinesEfficient synthesis of aniline (B41778) derivatives. beilstein-journals.org
4,4-Disubstituted CyclohexanonesFurther functionalizationγ-secretase modulatorsIntermediates for therapeutically relevant compounds. google.com
2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-oneVarious synthetic manipulationsNatural products (e.g., platencin)Versatile bifunctional building block. acs.org
π-Anisolechromium tricarbonylNucleophilic addition3-Substituted cyclohexenonesMethod for C-C bond formation on the ring. princeton.edu

Historical Context and Future Perspectives in 4 Benzyl 4 Methylcyclohexanone Research

Evolution of Research in Cyclohexanone (B45756) Chemistry and its Benzylated Derivatives

The study of cyclohexanone and its derivatives is a mature field within organic chemistry, with its roots extending back to the late 19th century. Cyclohexanone itself was discovered in 1888 by Edmund Drechsel. wikipedia.org Early research primarily focused on understanding its fundamental properties and reactivity. A significant portion of the industrial production of cyclohexanone is geared towards the synthesis of precursors for nylon. nih.govatamankimya.comatamanchemicals.com Specifically, it is a key intermediate in the production of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively. atamankimya.comatamanchemicals.com

The development of various synthetic methodologies has been a cornerstone of cyclohexanone chemistry. Industrial-scale production of cyclohexanone is primarily achieved through two main routes: the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542). nih.govatamankimya.comresearchgate.net The oxidation of cyclohexane, often catalyzed by cobalt, produces a mixture of cyclohexanol (B46403) and cyclohexanone known as "KA oil". wikipedia.orgnih.gov Alternatively, the partial hydrogenation of phenol offers another efficient pathway to cyclohexanone. wikipedia.org

Beyond these large-scale industrial processes, a vast array of synthetic methods for cyclohexanones have been developed in academic laboratories. These include:

Cyclization Reactions: Methods like the Dieckmann condensation and Robinson annulation have been historically important for constructing the cyclohexanone ring. nih.gov

Oxidation of Cyclohexanols: The oxidation of the corresponding alcohol is a common and straightforward method for synthesizing cyclohexanones. owlcation.com

Photochemical Reactions: The photochemistry of cyclohexanone has also been a subject of interest, with studies exploring reactions like the Norrish type I and type II reactions. uci.edu

The introduction of a benzyl (B1604629) group to the cyclohexanone scaffold, particularly at the alpha-position, opened up new avenues of research. Benzylated cyclohexanones serve as versatile building blocks in organic synthesis. The benzyl group can influence the reactivity of the ketone and provide a handle for further functionalization. Research into these derivatives has been driven by their potential applications in the synthesis of complex molecules, including natural products and pharmaceuticals.

Emerging Methodologies and Advanced Research Directions

Recent years have witnessed the emergence of more sophisticated and efficient methods for the synthesis and modification of cyclohexanones and their derivatives. These advancements are often driven by the principles of green chemistry, aiming for higher atom economy, milder reaction conditions, and the use of less hazardous reagents.

Catalysis has played a pivotal role in this evolution. The development of novel catalysts has enabled more selective and efficient transformations. For instance, tandem carbene and photoredox catalysis has been utilized for the convergent synthesis of α,β-disubstituted cyclic ketones. nih.gov This approach allows for the construction of two contiguous C-C bonds in a single operation. nih.gov Furthermore, the use of chiral catalysts has enabled the enantioselective synthesis of substituted cyclohexanones, which is crucial for the preparation of biologically active molecules.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and its application to cyclohexanone chemistry is an active area of research. This methodology utilizes visible light to initiate chemical reactions, often under mild conditions. nih.gov It has been employed in the α-functionalization of ketones, providing a novel way to introduce substituents at this position. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another rapidly developing field with significant potential for cyclohexanone chemistry. The directed evolution of enzymes, such as cyclohexanone monooxygenases, has led to the development of highly enantioselective biocatalysts for the oxidation of prochiral thioethers. nih.gov

Advanced research is also focused on the development of tandem or domino reactions, where multiple bond-forming events occur in a single pot. nih.gov These strategies offer increased efficiency and reduce the number of purification steps required, making them highly attractive for complex molecule synthesis.

Potential for Novel Discoveries and Innovations in Organic Synthesis and Materials Science

The unique structural features of 4-benzyl-4-methylcyclohexanone and related benzylated cyclohexanones position them as promising candidates for future discoveries and innovations in both organic synthesis and materials science.

In organic synthesis , these compounds can serve as versatile scaffolds for the construction of complex molecular architectures. The quaternary carbon center in this compound, for instance, is a common motif in many natural products and bioactive molecules. The development of new methods to access and functionalize such structures is a continuing goal in synthetic chemistry. The cyclohexanone ring can be manipulated through a variety of reactions, including ring-expansion, ring-contraction, and functional group interconversions, to generate a diverse range of molecular frameworks.

In the realm of materials science , the rigid cyclohexanone core and the aromatic benzyl group can be exploited to design novel materials with specific properties. For example, these structures could be incorporated into polymers to enhance their thermal stability or modify their optical properties. The synthesis of liquid crystals, photoresponsive materials, and functional polymers are all potential areas where benzylated cyclohexanones could find application. The ability to precisely control the substitution pattern on both the cyclohexanone ring and the benzyl group allows for the fine-tuning of material properties.

Furthermore, the exploration of the solid-state properties of these compounds could lead to the discovery of new crystalline materials with interesting packing arrangements and intermolecular interactions. This could have implications for the development of new functional organic materials.

The continued development of innovative synthetic methodologies will undoubtedly unlock new possibilities for the application of this compound and its analogues. As our understanding of catalysis, reaction mechanisms, and material properties deepens, so too will the potential for these fascinating molecules to contribute to scientific advancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.